2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is a chemical compound with significant interest in scientific research. It is characterized by its molecular formula and a molecular weight of 230.7 g/mol. This compound is primarily utilized in the synthesis of various pyrazole derivatives and exhibits potential biological activities.
This compound is classified under hydrazides, specifically those derived from pyrazole structures. The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with butanoic acid hydrazide, leading to its formation. The compound's relevance in medicinal chemistry and materials science further underscores its importance in ongoing research.
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide can be achieved through several methods:
The molecular structure of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide consists of a butane chain linked to a hydrazide group attached to a substituted pyrazole ring.
InChI=1S/C9H15ClN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15)
CCC(C(=O)NN)N1C(=C(C(=N1)C)Cl)C
These structural attributes play a significant role in determining the compound's reactivity and potential applications.
The chemical reactivity of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide allows it to participate in various reactions:
The mechanism of action for compounds like 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide often involves:
The physical properties of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide include:
Property | Value |
---|---|
Molecular Weight | 230.7 g/mol |
Purity | Typically ≥95% |
Solubility | Soluble in organic solvents |
The chemical properties are influenced by functional groups present within the molecule, particularly the hydrazide and pyrazole moieties which dictate reactivity patterns.
The applications of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide are diverse:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3